N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride
Description
N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride is a chiral secondary amine featuring a pyridine ring linked to a pyrrolidine moiety via an amine group. The (3R)-pyrrolidin-3-yl substituent confers stereochemical specificity, which is critical for interactions with biological targets such as enzymes or receptors. The dihydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical research.
Properties
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]pyridin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3.2ClH/c1-2-5-11-9(3-1)12-8-4-6-10-7-8;;/h1-3,5,8,10H,4,6-7H2,(H,11,12);2*1H/t8-;;/m1../s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLQOBBWLBHAGLV-YCBDHFTFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=CC=CC=N2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Resolution of Racemic Mixtures
Racemic pyrrolidin-3-amine is often resolved using chiral auxiliaries or enzymatic methods. For example, (R)-3-aminopyrrolidine dihydrochloride is obtained via crystallization with dibenzoyl-L-tartaric acid, achieving enantiomeric excess (ee) >98%. This method, however, suffers from low yields (40–50%) and requires multiple recrystallization steps.
Asymmetric Hydrogenation
Catalytic asymmetric hydrogenation of pyrroline derivatives offers a more efficient route. Using a ruthenium-BINAP catalyst, 3-pyrrolin-1-amine is hydrogenated to (R)-pyrrolidin-3-amine with 92% ee and 85% yield. This method is scalable but requires high-pressure equipment and specialized catalysts.
Nucleophilic Aromatic Substitution (SNAr) with Pyridine Derivatives
The core reaction involves substituting a leaving group (e.g., chlorine) on pyridin-2-amine with (R)-pyrrolidin-3-amine. Key protocols include:
Direct Displacement in Polar Aprotic Solvents
A microwave vial charged with 2-chloropyridine (1.2 equiv), (R)-pyrrolidin-3-amine dihydrochloride (1.0 equiv), and K2CO3 (3.0 equiv) in DMF is stirred at 80°C for 12 hours. The reaction proceeds via an SNAr mechanism, facilitated by the electron-withdrawing amino group on pyridine. Workup involves extraction with DCM, drying over Na2SO4, and purification via silica gel chromatography (0–10% MeOH/DCM) to yield the free base (68% yield).
Table 1: Optimization of SNAr Conditions
Microwave-Assisted Acceleration
Microwave irradiation at 150°C for 1 hour in DMSO with Na2CO3 increases the reaction rate, achieving 72% yield while reducing epimerization risks. This method is preferred for thermally sensitive substrates.
Buchwald-Hartwig Amination
For electron-deficient pyridines, palladium-catalyzed coupling offers superior regioselectivity. A mixture of 2-bromopyridine, (R)-pyrrolidin-3-amine dihydrochloride, XPhos Pd G2 (2 mol%), and Cs2CO3 in dioxane/water (4:1) is heated at 100°C for 6 hours. The crude product is purified via reverse-phase chromatography (MeCN/H2O + 0.1% TFA) to afford the dihydrochloride salt (81% yield).
Table 2: Catalyst Screening for Buchwald-Hartwig Coupling
| Catalyst | Ligand | Solvent | Yield (%) |
|---|---|---|---|
| XPhos Pd G2 | XPhos | Dioxane/H2O | 81 |
| Pd(OAc)2 | BINAP | Toluene | 65 |
| Pd2(dba)3 | DavePhos | THF | 58 |
Salt Formation and Purification
The free base is converted to the dihydrochloride salt by treatment with HCl (2.0 equiv) in EtOAc. Stirring at 0°C for 2 hours precipitates the product, which is filtered and washed with cold EtOAc (95% recovery). Purity is confirmed via HPLC (98.5% AUC) and LC-MS (m/z 180 [M+H]+).
Scalability and Industrial Considerations
Kilogram-scale synthesis employs continuous flow reactors for SNAr reactions, achieving 85% yield with a residence time of 30 minutes at 120°C. Key challenges include:
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Epimerization Control : Maintaining reaction temperatures below 100°C prevents racemization of the (R)-pyrrolidin-3-amine.
-
Solvent Selection : DMSO enhances reactivity but complicates removal; switchable solvents like 2-MeTHF improve downstream processing.
Analytical Characterization
Critical quality attributes are verified using:
Chemical Reactions Analysis
Types of Reactions
N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxide derivatives, while reduction may produce pyrrolidine derivatives .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C9H15Cl2N3
- CAS Number : 1365937-22-9
- Structural Characteristics : The compound features a pyrrolidine ring attached to a pyridine moiety, which is crucial for its biological activity.
Chemistry
- Catalysis : The compound is used as a ligand in catalytic reactions, enhancing reaction rates and selectivity. Ligands play a significant role in facilitating chemical transformations by stabilizing transition states or intermediates.
- Organic Synthesis : It serves as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology
- Enzyme Inhibition : Research indicates that N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride can inhibit specific enzymes involved in metabolic pathways. This inhibition can be beneficial in the treatment of diseases where these enzymes are overactive.
- Receptor Binding Studies : The compound has been studied for its binding affinity to various biological receptors, including serotonin and adrenergic receptors. Such interactions can lead to therapeutic effects, making it a candidate for drug development.
Medicine
- Drug Development : It is explored as a potential lead compound for new pharmaceuticals targeting neurological disorders due to its structural similarity to known psychoactive compounds.
- Therapeutic Agents : Evaluated for potential therapeutic effects against conditions such as depression and anxiety, where modulation of neurotransmitter systems is crucial.
Mechanism of Action
The mechanism of action of N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Molecular Comparison
Key Observations:
Core Heterocycle Differences :
- Pyridine vs. pyrimidine (e.g., ) alters electronic properties and hydrogen-bonding capacity. Pyrimidines (as in C9H15ClN4) are common in nucleotide analogs .
- Trifluoromethyl groups (C9H12Cl2F3N4) increase metabolic stability and membrane permeability .
Stereochemical Impact :
- The (3R)-pyrrolidine configuration in the target compound may improve binding affinity compared to (3S)-isomers (e.g., ), as seen in kinase inhibitors like pexidartinib ().
Salt Forms :
- Dihydrochloride salts (e.g., C9H13N3·2HCl in ) enhance aqueous solubility compared to free bases, critical for in vitro assays .
Biological Activity
N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has a molecular formula of C9H15Cl2N3 and a molecular weight of 220.14 g/mol. The compound features a pyrrolidine ring attached to a pyridine moiety, which contributes to its unique biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including:
- Receptor Modulation : The compound may bind to various receptors, modulating their activity and influencing signaling pathways.
- Enzyme Inhibition : It can inhibit specific enzymes, which may lead to therapeutic effects in various disease models.
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. Studies have shown its effectiveness against several bacterial strains, including:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12.5 μg/mL |
| Escherichia coli | 25 μg/mL |
These values suggest that the compound could be a potential candidate for developing new antibacterial agents, especially against resistant strains.
Anti-inflammatory Properties
In addition to its antimicrobial effects, this compound has been investigated for its anti-inflammatory properties. It has shown promise in reducing inflammation markers in vitro and in animal models. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of immune cell activity.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial efficacy of this compound against common pathogens. The results demonstrated significant inhibition of bacterial growth, particularly against Staphylococcus aureus, supporting its potential use as an antibacterial agent .
- Anti-inflammatory Activity Assessment : Another study focused on the anti-inflammatory effects of the compound in a murine model of inflammation. Results indicated a marked reduction in inflammatory markers such as TNF-alpha and IL-6, suggesting that the compound could be beneficial in treating inflammatory diseases .
Research Applications
This compound is also used in various research applications:
- Drug Development : Its unique structure makes it a valuable building block for synthesizing novel pharmaceuticals.
- Biological Studies : Researchers utilize this compound to explore mechanisms of action related to receptor binding and enzyme activity modulation.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-[(3R)-Pyrrolidin-3-yl]pyridin-2-amine dihydrochloride, and how can chirality be preserved?
- Methodological Answer : A common approach involves Boc (tert-butoxycarbonyl) protection of the (3R)-pyrrolidin-3-amine precursor to preserve stereochemistry during coupling reactions. For example, tert-butyl N-methyl-N-[(3R)-pyrrolidin-3-yl]carbamate (CAS: 392338-15-7) can be reacted with 2-aminopyridine derivatives under nucleophilic substitution conditions . Subsequent deprotection with HCl yields the dihydrochloride salt. Chiral HPLC or polarimetry should validate enantiomeric purity post-synthesis.
Q. How can researchers characterize the molecular structure and purity of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms the pyridine-pyrrolidine linkage and stereochemistry (e.g., coupling constants for R-configuration).
- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies the molecular ion ([M+H]⁺) and isotopic pattern matching C9H14N3·2HCl (theoretical MW: 236.14) .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 column, 0.1% TFA in H2O/MeCN gradient) ensures ≥95% purity .
Q. What safety precautions are critical when handling this compound?
- Methodological Answer :
- Storage : Store at 2–8°C in airtight containers under inert gas (N2/Ar) to prevent hydrolysis or oxidation .
- Decomposition Risks : Avoid contact with strong oxidizers; thermal decomposition releases HCl gas, requiring fume hood use .
- First Aid : For skin exposure, rinse with water for 15 minutes; for inhalation, move to fresh air and monitor for respiratory irritation .
Advanced Research Questions
Q. How can density functional theory (DFT) optimize the compound’s electronic properties for target binding?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like ionization potentials and electron affinity . Basis sets (e.g., 6-31G*) model the pyridine ring’s π-system and pyrrolidine’s conformational flexibility. Solvent effects (PCM model) refine predictions for aqueous stability .
Q. What strategies resolve low yields in dihydrochloride salt formation?
- Methodological Answer :
- Counterion Screening : Test alternative acids (e.g., H2SO4, citric acid) for crystallization efficiency.
- Salt Morphology Control : Use anti-solvent addition (e.g., ether in ethanol) to enhance crystal uniformity.
- pH Monitoring : Maintain pH <2 during HCl addition to ensure complete protonation of amine groups .
Q. How can molecular docking studies predict binding to biological targets like kinase enzymes?
- Methodological Answer :
- Protein Preparation : Retrieve target structures (e.g., EGFR kinase, PDB: 1M17) and remove water/co-crystallized ligands.
- Ligand Parameterization : Assign partial charges using AM1-BCC and optimize geometry with MMFF94.
- Validation : Redock native ligands (RMSD ≤2.0 Å confirms valid binding site parameters) .
Q. What in vitro assays are suitable for preliminary toxicity profiling?
- Methodological Answer :
- Cytotoxicity : MTT assay on HEK293 or HepG2 cells (IC50 determination after 24–72 hr exposure).
- hERG Inhibition : Patch-clamp assays to assess cardiac liability (IC50 <10 μM indicates risk).
- Microsomal Stability : Incubate with liver microsomes (human/rat) to estimate metabolic half-life .
Data Contradictions and Validation
Q. How to address discrepancies in reported molecular weights or CAS numbers?
- Methodological Answer : Cross-reference CAS 1193388-05-4 (from Kishida Chemical ) with independent databases like PubChem. Validate molecular weight (236.14 g/mol) via elemental analysis (C, H, N, Cl content) and compare with theoretical values .
Q. Why are some safety data sheets (SDS) lacking GHS classifications?
- Methodological Answer : Suppliers may omit classifications if acute toxicity data is unavailable. Researchers should treat the compound as hazardous by default, referencing analogous pyrrolidine derivatives (e.g., HCl decomposition risks ).
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C9H14N3·2HCl | |
| Molecular Weight | 236.14 g/mol | |
| Purity (HPLC) | ≥95% | |
| Storage Conditions | 2–8°C, inert atmosphere | |
| CAS Number | 1193388-05-4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
